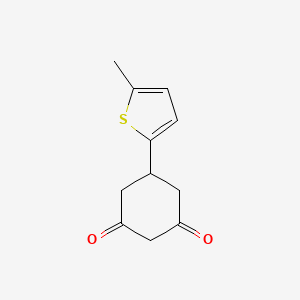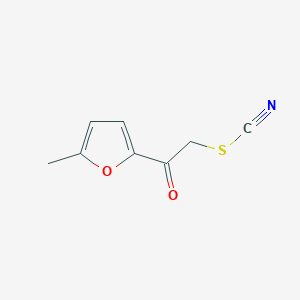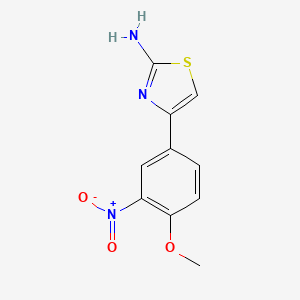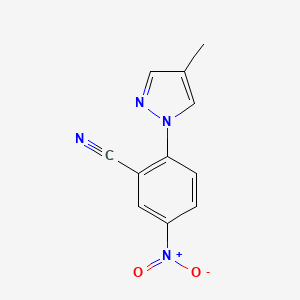
3-Methoxy-5-(methoxycarbonyl)benzoic acid
Descripción general
Descripción
3-Methoxy-5-(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C10H9O5- and its molecular weight is 209.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediate in Pharmaceutical Synthesis : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound closely related to 3-Methoxy-5-(methoxycarbonyl)benzoic acid, is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are in preclinical and phase I studies for diabetes therapy (Zhang et al., 2022).
Chemical Modification for Adsorption Applications : Research on the modification of adsorbents using compounds like 2-hydroxy-5-methoxy benzoic acid, which is structurally similar to this compound, has demonstrated high efficiency in the removal of cobalt ions from aqueous solutions. This highlights its potential use in water purification and metal recovery processes (Gunjate et al., 2020).
Synthesis of Organic Compounds : The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids can undergo selective deprotonation, which has been applied in the synthesis of compounds like 3,5-dimethoxy-4-methyl benzoic acid. This demonstrates its utility in organic synthesis (Sinha et al., 2000).
Luminescent Properties in Lanthanide Compounds : Derivatives of 4-benzyloxy benzoic acid, such as 3-methoxy-4-benzyloxy benzoic acid, have been used to test the influence of electron-releasing groups on the photophysical properties of lanthanide coordination compounds. This research indicates potential applications in the development of luminescent materials (Sivakumar et al., 2010).
Biological Activity in Marine-Derived Compounds : A study on the marine-derived fungus Aspergillus carneus identified a new phenyl ether derivative, 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, which exhibited strong antioxidant activity. This suggests potential applications in the development of natural antioxidants and therapeutic agents (Xu et al., 2017).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methoxy-5-(methoxycarbonyl)benzoic acid involves the esterification of 3-methoxy-5-hydroxybenzoic acid with methoxycarbonyl chloride, followed by hydrolysis of the resulting ester to yield the target compound.", "Starting Materials": [ "3-methoxy-5-hydroxybenzoic acid", "Methoxycarbonyl chloride", "Pyridine", "Dichloromethane", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 3-methoxy-5-hydroxybenzoic acid (1.0 g, 5.5 mmol) in dichloromethane (10 mL) and add pyridine (1.2 mL, 14.5 mmol).", "Step 2: Slowly add methoxycarbonyl chloride (0.8 mL, 8.8 mmol) to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction to proceed for 2 hours at room temperature.", "Step 4: Dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).", "Step 5: Combine the organic layers and wash with 1 M sodium hydroxide (10 mL) and water (10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude ester.", "Step 7: Dissolve the crude ester in a mixture of methanol (10 mL) and 1 M sodium hydroxide (10 mL) and reflux for 2 hours.", "Step 8: Cool the reaction mixture and acidify with 1 M hydrochloric acid to pH 2.", "Step 9: Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield 3-Methoxy-5-(methoxycarbonyl)benzoic acid (0.8 g, 70% yield)." ] } | |
Número CAS |
71590-08-4 |
Fórmula molecular |
C10H9O5- |
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
3-methoxy-5-methoxycarbonylbenzoate |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-6(9(11)12)3-7(5-8)10(13)15-2/h3-5H,1-2H3,(H,11,12)/p-1 |
Clave InChI |
PMYOJVWSJTZGDJ-UHFFFAOYSA-M |
SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)


![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)

![2-[(3-Methoxypropyl)amino]nicotinonitrile](/img/structure/B3022512.png)
![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)
![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)
![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)
